molecular formula C18H20N2O3S2 B11336802 4-(benzylsulfanyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(benzylsulfanyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11336802
M. Wt: 376.5 g/mol
InChI Key: OGGDJBWULILEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound featuring a unique structure that combines a benzylsulfanyl group, a cyclopenta[d]pyrimidine core, and a thiolane-11-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common approach is the condensation of benzylsulfanyl derivatives with cyclopenta[d]pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes such as cell cycle progression, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

4-benzylsulfanyl-1-(1,1-dioxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H20N2O3S2/c21-18-19-17(24-11-13-5-2-1-3-6-13)15-7-4-8-16(15)20(18)14-9-10-25(22,23)12-14/h1-3,5-6,14H,4,7-12H2

InChI Key

OGGDJBWULILEJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.